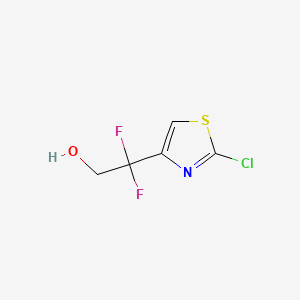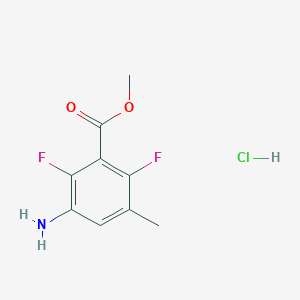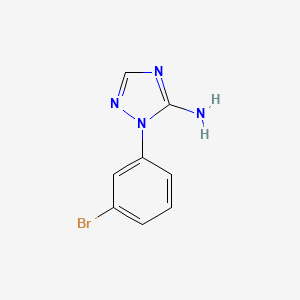
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a chloro group, a thiazole ring, and difluoroethanol moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agentsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the chloro group to a hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amino-thiazole derivative.
Applications De Recherche Scientifique
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological target .
Comparaison Avec Des Composés Similaires
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol can be compared with other thiazole derivatives, such as:
2-(2-Chloro-1,3-thiazol-4-yl)methanol: This compound lacks the difluoroethanol moiety, which may result in different reactivity and biological activity.
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide: This derivative contains an acetohydrazide group, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H4ClF2NOS |
|---|---|
Poids moléculaire |
199.61 g/mol |
Nom IUPAC |
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C5H4ClF2NOS/c6-4-9-3(1-11-4)5(7,8)2-10/h1,10H,2H2 |
Clé InChI |
LGNAXEPJNQOWQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Cl)C(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)
